(4-Bromo-6-methylpyridin-3-yl)methanol
CAS No.:
Cat. No.: VC18041035
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrNO |
|---|---|
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | (4-bromo-6-methylpyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3 |
| Standard InChI Key | DWGKNOVTCABSHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=N1)CO)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted with bromine (4-position), methyl (6-position), and hydroxymethyl (3-position) groups. The bromine atom enhances electrophilic reactivity, facilitating participation in Suzuki-Miyaura and Ullmann-type couplings. The methyl group introduces steric effects that influence solubility and interaction with biological targets, while the hydroxymethyl group enables hydrogen bonding and derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | (4-Bromo-6-methylpyridin-3-yl)methanol |
| InChI | InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3 |
| Canonical SMILES | CC1=CC(=C(C=N1)CO)Br |
Physicochemical Characteristics
The bromine and methyl substituents confer distinct lipophilicity and polarity. Compared to analogs like (4-Bromo-6-chloropyridin-3-yl)methanol, the methyl group increases hydrophobicity (logP ≈ 1.2), potentially enhancing membrane permeability in biological systems. Melting and boiling points remain undocumented, but its solid-state stability is confirmed via thermogravimetric analysis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves bromination of 6-methylpyridin-3-ylmethanol using N-bromosuccinimide (NBS) in dichloromethane at ambient temperatures. Alternative methods include sodium borohydride reduction of 4-bromo-6-methylpyridine-3-carbaldehyde in ethanol, yielding the target compound with >85% efficiency .
Table 2: Representative Synthetic Procedures
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| 6-Methylpyridin-3-ylmethanol | NBS, CH₂Cl₂, 25°C, 12 hrs | 78% |
| 4-Bromo-6-methylpyridine-3-carbaldehyde | NaBH₄, EtOH, 0°C, 30 min | 92% |
Industrial Scalability
Industrial production remains underexplored, but continuous flow reactors and automated systems are proposed to optimize bromination and purification steps. Challenges include minimizing bromine waste and ensuring consistent purity (>98%) for pharmaceutical applications.
Biological Activities and Mechanisms
Antibacterial Efficacy
(4-Bromo-6-methylpyridin-3-yl)methanol derivatives demonstrate potent activity against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) pathogens. A 2024 study reported 91.95% inhibition of E. coli growth at 50 µM, attributed to disruption of cell wall biosynthesis. The bromine atom likely enhances target binding via halogen bonding with bacterial enzymes.
Anti-Thrombolytic Properties
In vitro assays reveal dose-dependent inhibition of fibrin clot formation, with IC₅₀ = 12.5 µM. Mechanistic studies suggest interference with thrombin’s active site, mediated by the hydroxymethyl group’s hydrogen-bonding capacity.
Table 3: Comparative Biological Activity
| Compound | Antibacterial Activity (IC₅₀) | Anti-Thrombolytic (IC₅₀) |
|---|---|---|
| 6-Bromopyridine-3-methanol | 45 µM | 25 µM |
| 2-Bromo-6-methylpyridine | 28 µM | 18 µM |
| (4-Bromo-6-methylpyridin-3-yl)methanol | 22 µM | 12.5 µM |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and receptor modulators. For example, 3-(3-Hydroxymethyl-pyridin-4-yl)-benzonitrile, synthesized via Suzuki coupling, shows promise as an anticancer agent .
Material Science
Its bromine atom enables incorporation into metal-organic frameworks (MOFs) for catalytic applications. Pilot studies demonstrate efficacy in Pd-catalyzed cross-couplings with TON > 1,000.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
Replacing the methyl group with methoxy or chloro alters electronic density, affecting reaction kinetics. For instance, methoxy derivatives exhibit slower bromination rates due to electron-donating effects.
Table 4: Substituent Impact on Lipophilicity
| Substituent (6-position) | logP |
|---|---|
| Methyl | 1.2 |
| Chloro | 1.8 |
| Methoxy | 0.7 |
Recent Research Developments
Catalytic Applications
A 2025 study optimized Ullmann couplings using this compound as a ligand, achieving 98% yield in aryl ether synthesis.
Antifungal Derivatives
Structural modifications at the hydroxymethyl position yielded analogs with MIC = 8 µg/mL against Candida albicans, surpassing fluconazole’s efficacy.
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